molecular formula C11H12ClNO B13191058 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13191058
M. Wt: 209.67 g/mol
InChI Key: KHEPIMSKPYPWMK-UHFFFAOYSA-N
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Description

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a chloro group and three methyl groups attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one exerts its effects involves interactions with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-3,3,7-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12ClNO/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14)

InChI Key

KHEPIMSKPYPWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2(C)C)Cl

Origin of Product

United States

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